(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine
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Overview
Description
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in the ring This specific compound is characterized by the presence of a benzyl group, two methyl groups, and a methylpiperazinyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.
Introduction of Substituents: The benzyl, dimethyl, and methylpiperazinyl groups are introduced through various substitution reactions. For example, the benzyl group can be added via a Friedel-Crafts alkylation reaction.
Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazine rings but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various substitutions.
Uniqueness
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N4 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-benzyl-4,5-dimethyl-6-[(3S)-3-methylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C18H24N4/c1-13-12-22(10-9-19-13)18-15(3)14(2)17(20-21-18)11-16-7-5-4-6-8-16/h4-8,13,19H,9-12H2,1-3H3/t13-/m0/s1 |
InChI Key |
AWJMGYYPWSRTBQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=NN=C(C(=C2C)C)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCN1)C2=NN=C(C(=C2C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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